molecular formula C14H27NO B3838459 (5-tert-butoxy-2-hexyn-1-yl)diethylamine

(5-tert-butoxy-2-hexyn-1-yl)diethylamine

Cat. No. B3838459
M. Wt: 225.37 g/mol
InChI Key: UAYMTKPMDNHKJH-UHFFFAOYSA-N
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Description

(5-tert-butoxy-2-hexyn-1-yl)diethylamine, also known as TBHDEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a tertiary amine that contains a hexyne moiety, which makes it a versatile building block for the synthesis of various organic molecules.

Scientific Research Applications

(5-tert-butoxy-2-hexyn-1-yl)diethylamine has been used in various scientific research applications, including the synthesis of fluorescent dyes, ligands for metal complexes, and building blocks for organic synthesis. It has also been used as a reagent for the preparation of chiral alcohols and amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-tert-butoxy-2-hexyn-1-yl)diethylamine is not well understood. However, studies have shown that it can act as a nucleophile, attacking electrophilic centers in various organic molecules. It has also been shown to be a good leaving group, facilitating substitution reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (5-tert-butoxy-2-hexyn-1-yl)diethylamine. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It has also been shown to have low mutagenic and genotoxic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-tert-butoxy-2-hexyn-1-yl)diethylamine is its versatility as a building block for organic synthesis. It can be used to prepare a wide range of organic molecules, including fluorescent dyes, ligands for metal complexes, and chiral intermediates. It is also relatively non-toxic and has low acute toxicity, making it a safe reagent to handle in the laboratory.
One of the limitations of (5-tert-butoxy-2-hexyn-1-yl)diethylamine is its low solubility in water, which can limit its use in certain applications. It is also relatively expensive compared to other reagents commonly used in organic synthesis.

Future Directions

There are several future directions for the use of (5-tert-butoxy-2-hexyn-1-yl)diethylamine in scientific research. One potential application is the synthesis of new fluorescent dyes for imaging applications. Another potential application is the preparation of chiral intermediates for the synthesis of pharmaceuticals and agrochemicals. Additionally, (5-tert-butoxy-2-hexyn-1-yl)diethylamine could be used as a reagent for the preparation of new metal complexes with potential applications in catalysis and materials science. Finally, further studies are needed to better understand the mechanism of action of (5-tert-butoxy-2-hexyn-1-yl)diethylamine and its potential applications in various organic transformations.

properties

IUPAC Name

N,N-diethyl-5-[(2-methylpropan-2-yl)oxy]hex-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-7-15(8-2)12-10-9-11-13(3)16-14(4,5)6/h13H,7-8,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMTKPMDNHKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC(C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-[(2-methylpropan-2-yl)oxy]hex-2-yn-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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